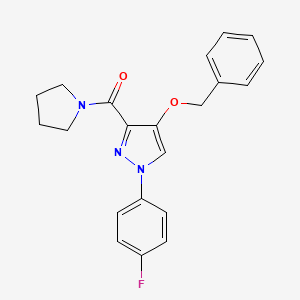
(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" is an organic molecule with potential applications in medicinal chemistry and pharmacology. This compound, due to its unique structure, can interact with biological targets, making it a candidate for drug development and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" involves multiple steps:
Synthesis of 1-(4-fluorophenyl)-1H-pyrazole: : This intermediate can be prepared by reacting 4-fluorophenylhydrazine with ethyl acetoacetate under reflux conditions.
Formation of the benzyloxy group: : The hydroxyl group of the pyrazole intermediate is converted into the benzyloxy group using benzyl bromide and a suitable base such as sodium hydroxide.
Coupling with pyrrolidin-1-ylmethanone: : The final step involves coupling the benzyloxy-pyrazole with pyrrolidin-1-ylmethanone in the presence of a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Large-scale synthesis in an industrial setting would focus on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactions to enhance efficiency and scalability.
Use of automated reactors to ensure precise control over reaction conditions.
Implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo a variety of chemical reactions, such as:
Oxidation: : With reagents like hydrogen peroxide or KMnO₄, leading to oxidized products.
Reduction: : Using reducing agents like LiAlH₄ to produce different reduced forms.
Substitution: : Halogenated derivatives can be synthesized using nucleophilic substitution reactions with reagents like NaF or KOH.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium fluoride in DMF (dimethylformamide).
Major Products
Oxidation: : Oxidized derivatives with modified functional groups.
Reduction: : Reduced compounds with simplified structures.
Substitution: : Halogenated analogs with varied properties.
Applications De Recherche Scientifique
"(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone" has several potential scientific research applications:
Chemistry: : Useful as a building block in the synthesis of more complex molecules.
Biology: : Can be studied for its interactions with proteins and enzymes.
Medicine: : Potential to be developed into therapeutic agents due to its bioactive properties.
Industry: : Could be used in the creation of new materials with specific chemical functionalities.
Mécanisme D'action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural Analogues: : Compounds like (4-(benzyloxy)-1-phenyl-1H-pyrazol-3-yl)methanone share similar structures but differ in substituents.
Functional Analogues: : Compounds that target the same biological pathways but have different core structures.
Uniqueness: : The unique combination of a benzyloxy group and a pyrrolidin-1-ylmethanone moiety gives this compound distinct physicochemical properties and biological activities.
Similar Compounds:
(4-(benzyloxy)-1-phenyl-1H-pyrazol-3-yl)methanone
(4-methoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
(4-hydroxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-8-10-18(11-9-17)25-14-19(27-15-16-6-2-1-3-7-16)20(23-25)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCMNBOLUPVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
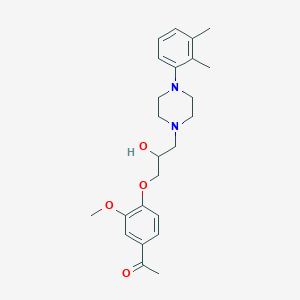
![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2864999.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2865000.png)
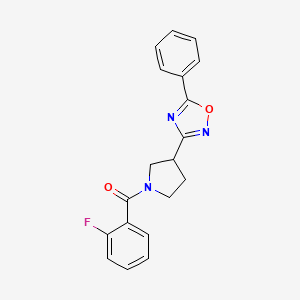
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)
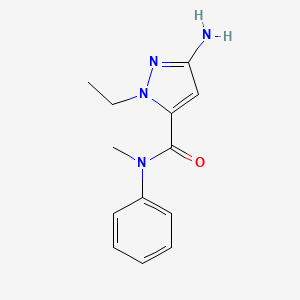
![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)
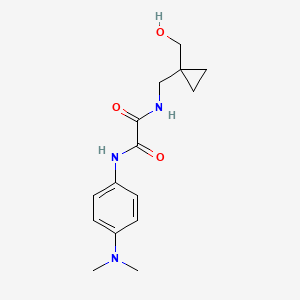
![ethyl 4-[2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]benzoate](/img/structure/B2865011.png)
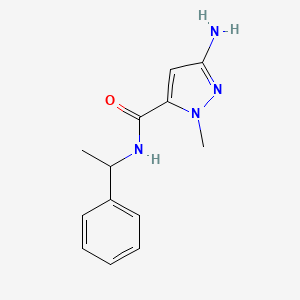
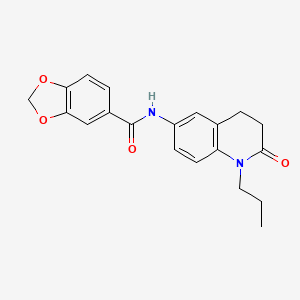
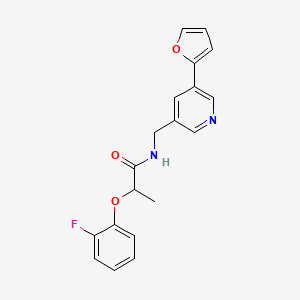
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
